Benzyl 3-chloro-4-methylbenzoate
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Overview
Description
Benzyl 3-chloro-4-methylbenzoate is an organic compound with the molecular formula C₁₅H₁₃ClO₂ and a molecular weight of 260.72 g/mol . It is a derivative of benzoic acid, where the benzyl group is esterified with 3-chloro-4-methylbenzoic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-chloro-4-methylbenzoate can be synthesized through the esterification of 3-chloro-4-methylbenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the ester bond formation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Major Products:
Substitution Reactions: Products include substituted benzoic acid derivatives.
Hydrolysis: The major products are 3-chloro-4-methylbenzoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 3-chloro-4-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Employed in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-chloro-4-methylbenzoic acid, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl Benzoate: Used as a topical treatment for scabies and lice, with a similar ester structure but lacking the chlorine and methyl substituents.
Methyl 3-chloro-4-methylbenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 3-chloro-4-methylbenzoate: Similar structure but with an ethyl ester group instead of a benzyl ester
Uniqueness: Benzyl 3-chloro-4-methylbenzoate is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
benzyl 3-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-7-8-13(9-14(11)16)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCKUMMKAXXWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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